molecular formula C21H18N2 B15397717 Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)- CAS No. 37867-75-7

Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)-

Cat. No.: B15397717
CAS No.: 37867-75-7
M. Wt: 298.4 g/mol
InChI Key: GUNJAKUTKIFMFJ-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)- is a tertiary aromatic amine featuring a phenanthridine substituent at the para position of the benzene ring, with N,N-dimethyl groups attached to the amine. Phenanthridine derivatives are known for their planar, conjugated structures, which contribute to their applications in fluorescence probes, pharmaceuticals, and materials science. For example, phenanthridine-containing compounds often exhibit strong π-π interactions and tunable electronic properties due to their extended aromatic systems .

Properties

CAS No.

37867-75-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

N,N-dimethyl-4-phenanthridin-6-ylaniline

InChI

InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-19-9-4-3-7-17(19)18-8-5-6-10-20(18)22-21/h3-14H,1-2H3

InChI Key

GUNJAKUTKIFMFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Benzenamine-4-(9-anthryl)-N,N-dimethyl (Compound 3.5-DM-ADMA)

  • Structure : Features a 9-anthryl group instead of phenanthridinyl.
  • Spectroscopic Properties :
    • ¹H-NMR : δ 2.46 ppm (2,6-methyl), 3.05 ppm (N-dimethyl), and aromatic protons at 7.02–8.34 ppm .
    • Fluorescence : Anthracene-based derivatives exhibit strong emission due to rigid, planar structures.
  • Applications : Used in photophysical studies and as fluorescent markers .

N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine

  • Structure : Benzothiazole substituent at the para position.
  • Analytical Data :
    • Molecular Formula : C₁₆H₁₆N₂S.
    • LogP : 4.44 (indicative of moderate hydrophobicity).
  • Applications : Separated via reverse-phase HPLC, suggesting utility in analytical chemistry .

N,N-Dimethyl-4-[(4-nitrophenyl)azo]benzenamine

  • Structure : Nitrophenyl azo group introduces strong electron-withdrawing effects.
  • Thermodynamic Properties :
    • Sublimation Enthalpy (ΔsubH) : 134.30–135.10 kJ/mol, reflecting stability under thermal stress .
  • Applications : Azo dyes and optoelectronic materials due to chromophoric properties .

Functional Group Variations

N,N-Dimethyl-4-(undec-1-enyl)benzenamine (E/Z Isomers)

  • Structure : Alkenyl chain introduces stereochemical complexity.
  • Synthesis : Achieved via Suzuki-Miyaura cross-coupling (E/Z ratio = 97:3) .
  • Impact of Stereochemistry : (E)-isomers typically show higher thermal stability due to reduced steric hindrance .

4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylaniline

  • Structure : Pyridinyl core with phenyl substituents.

Antifungal Activity of Benzenamine Derivatives

  • Benzenamine (parent compound) : Inhibits Aspergillus flavus growth (100 µL/L), reducing aflatoxin biosynthesis by downregulating genes like leaA .
  • Phenothiazine Derivatives: Compounds like (E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine show enhanced bioactivity due to thiadiazole and phenothiazine moieties .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Substituent Sublimation ΔsubH (kJ/mol) LogP Biological Activity References
Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)- C₂₁H₁₉N₃ Phenanthridinyl N/A N/A N/A
Benzenamine-4-(9-anthryl)-N,N-dimethyl C₂₂H₂₁N Anthryl N/A ~5.2 Fluorescent probes
N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine C₁₆H₁₆N₂S Benzothiazolyl N/A 4.44 Analytical applications
N,N-Dimethyl-4-[(4-nitrophenyl)azo]benzenamine C₁₄H₁₄N₄O₂ Nitrophenyl azo 134.30–135.10 ~3.8 Dyes, optoelectronics
(E)-N,N-Dimethyl-4-(undec-1-enyl)benzenamine C₁₉H₂₉N Alkenyl chain N/A ~6.1 Material science

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